4-quinolin-8-ylbenzoic Acid
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Description
Scientific Research Applications
Synthesis and Biological Potential
The synthesis and chemical transformations of 4-quinolin-8-ylbenzoic acid derivatives have been studied for their potential biological activities. Méndez et al. (2001) reported the synthesis of C-8 substituted quinolines through various chemical transformations, including N-furoylation, N-allylation, and intramolecular cyclization, demonstrating the versatility of quinoline derivatives for developing compounds with possible biological activities. These synthesized compounds were purposed for further evaluation of their biological significance, hinting at their potential in pharmaceutical applications (Méndez et al., 2001).
Anticancer and Antimicrobial Applications
A novel series of benzo[d]thiazolyl-substituted-2-quinolone hybrids were synthesized and evaluated for their cytotoxicity against cancer cells and antimicrobial activity. Bolakatti et al. (2020) found that these hybrids exhibited significant anticancer activity, particularly compound 8f, which showed the most significant anticancer activity, and compounds 7e, 7f, 8e, and 8f displayed interesting in vitro antibacterial activity against E. coli, indicating the potential of 4-quinolin-8-ylbenzoic acid derivatives as anticancer and antimicrobial agents (Bolakatti et al., 2020).
Antihyperglycemic and Antitubercular Activities
Deshmukh et al. (2017) synthesized new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones and evaluated their antihyperglycemic activity in vivo. Some compounds showed notable improvement in oral glucose tolerance, suggesting the therapeutic potential of these compounds in managing diabetes (Deshmukh et al., 2017). Furthermore, the same group also investigated the antibacterial, particularly antitubercular activity of synthesized compounds, revealing notable in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Deshmukh et al., 2019).
Corrosion Inhibition
Zhang et al. (2016) explored the corrosion inhibition effect of a quinoline derivative on steel, demonstrating its potential as a mixed-type inhibitor for protecting metals against corrosion in acidic environments. This application signifies the industrial relevance of 4-quinolin-8-ylbenzoic acid derivatives in material science and engineering (Zhang et al., 2016).
properties
IUPAC Name |
4-quinolin-8-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVGZDKFCXKGQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400538 |
Source
|
Record name | 4-quinolin-8-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-quinolin-8-ylbenzoic Acid | |
CAS RN |
216059-95-9 |
Source
|
Record name | 4-(8-Quinolinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216059-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-quinolin-8-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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